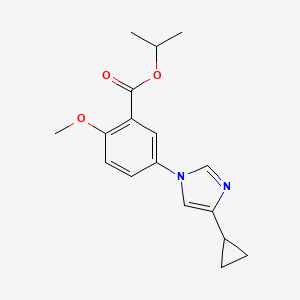
isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate
概要
説明
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of an imidazole ring, a cyclopropyl group, and a methoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Methoxylation of the benzoate ring: This can be done using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or imidazoles.
科学的研究の応用
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxy-benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The methoxybenzoate moiety can influence the compound’s solubility and stability.
類似化合物との比較
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzoate can be compared with other similar compounds such as:
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a methoxy group.
Isopropyl 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
特性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC名 |
propan-2-yl 5-(4-cyclopropylimidazol-1-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-17(20)14-8-13(6-7-16(14)21-3)19-9-15(18-10-19)12-4-5-12/h6-12H,4-5H2,1-3H3 |
InChIキー |
WJJJBESKKJKLDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C=C(N=C2)C3CC3)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













